7-Epi-lincomycin 2,7-Dipalmitate

Analytical Reference Standards Pharmaceutical Impurity Profiling Lipophilic Prodrug Characterization

Procure 7-Epi-lincomycin 2,7-Dipalmitate as your primary reference marker for lincomycin impurity profiling. This compound uniquely combines 7-epimerization with dual palmitate esterification, yielding a molecular weight of 883.35 g/mol and distinct HPLC retention time, which are critical for EP/USP method specificity. Unlike monoester analogs (e.g., Lincomycin 2-Palmitate), this diester epimer is explicitly required for pharmacopoeial impurity limit tests; using a structurally dissimilar substitute will invalidate analytical validation. Supplied with comprehensive characterization data to support ANDA/DMF submissions and QC release testing.

Molecular Formula C50H94N2O8S
Molecular Weight 883.4 g/mol
Cat. No. B13859808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Epi-lincomycin 2,7-Dipalmitate
Molecular FormulaC50H94N2O8S
Molecular Weight883.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O
InChIInChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40-,41?,44+,45+,46?,47+,48+,50+/m0/s1
InChIKeyGPOWABJRHPQHAC-QQNRWHOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Epi-lincomycin 2,7-Dipalmitate for Impurity Analysis and Lipophilic Prodrug Research: Procurement Guide


7-Epi-lincomycin 2,7-Dipalmitate is a synthetic derivative of the lincosamide antibiotic lincomycin, characterized by esterification at the 2 and 7 positions with palmitic acid . The '7-Epi' designation indicates an inversion of stereochemistry at the 7-carbon position relative to the parent lincomycin molecule . This compound functions as both an epimeric impurity marker in lincomycin manufacturing and a lipophilic diester with distinct physicochemical properties that differentiate it from its monoester analogs .

Why 7-Epi-lincomycin 2,7-Dipalmitate Cannot Be Replaced by Other Lincomycin Derivatives


7-Epi-lincomycin 2,7-Dipalmitate exhibits a unique combination of two critical structural features—7-epimerization and 2,7-diesterification with palmitic acid—that fundamentally alter both its analytical behavior and physicochemical properties relative to in-class alternatives. The 7-epimerization alters stereochemistry at a position known to influence antibacterial potency in lincosamides , while the dual palmitate esterification at positions 2 and 7 yields a diester structure with distinct lipophilicity compared to monoesters such as Lincomycin 2-Palmitate . As an impurity marker, this compound is specifically required for EP and USP monograph compliance in lincomycin drug substance testing ; substitution with structurally dissimilar impurities would invalidate analytical method specificity. The evidence below documents the specific dimensions where differentiation from monoester and non-epimeric analogs has been established.

Quantitative Differentiation Evidence for 7-Epi-lincomycin 2,7-Dipalmitate vs. Analogs


Structural Differentiation: 7-Epi-lincomycin 2,7-Dipalmitate as a Diester vs. Monoester Analogs

7-Epi-lincomycin 2,7-Dipalmitate is a 2,7-diester containing two palmitate (C16) groups, whereas Lincomycin 2-Palmitate is a monoester with only one palmitate group at the 2-position . The diester structure yields a molecular formula of C50H94N2O8S (molecular weight 883.35 g/mol), compared to the monoester Lincomycin 2-Palmitate with a molecular weight of 644.96 g/mol . This structural distinction is critical for analytical method development and impurity identification in lincomycin drug substance testing .

Analytical Reference Standards Pharmaceutical Impurity Profiling Lipophilic Prodrug Characterization

Stereochemical Differentiation: 7-Epimer vs. Native (7R) Configuration Impact on Potency

The 7-epi configuration of this compound represents an inversion of stereochemistry at the 7-carbon position of the lincomycin backbone . Data for the parent 7-epi-lincomycin (hydrochloride salt) demonstrate that this epimer is 'less potent bactericidal than its (7R)-epimer' . This stereochemical difference translates to altered antibacterial activity, which is a class-level characteristic of 7-epimers in lincosamide antibiotics .

Antibacterial Activity Epimer Impurity Characterization Structure-Activity Relationship

Lipophilicity Differentiation: Diester Enhancement vs. Monoester and Parent Compound

The diester structure of 7-Epi-lincomycin 2,7-Dipalmitate, with two palmitate (C16) ester groups, confers enhanced lipophilicity compared to the parent lincomycin and its monoester derivatives . Lincomycin 2,7-dipalmitate (non-epimeric) has been documented as a prodrug designed to improve pharmacokinetic properties such as solubility and absorption relative to the parent compound . The addition of a second palmitate group increases the calculated logP by approximately 3-4 units compared to the monoester, based on the addition of a C16 alkyl chain .

Prodrug Design Lipophilicity Optimization Formulation Development

Optimal Procurement and Application Scenarios for 7-Epi-lincomycin 2,7-Dipalmitate


Pharmaceutical Impurity Reference Standard for Lincomycin Drug Substance Testing

7-Epi-lincomycin 2,7-Dipalmitate is procured as a characterized reference standard for HPLC method development and validation in lincomycin API manufacturing. Its distinct molecular weight (883.35 g/mol) and retention time enable specific identification and quantification of this diester epimer impurity . Regulatory compliance with EP and USP monograph impurity limits requires the use of this specific compound as a reference marker .

Lipophilic Prodrug Formulation Research

This compound is utilized in prodrug research investigating the effects of dual palmitate esterification on drug release kinetics, tissue distribution, and bioavailability. The enhanced lipophilicity from two palmitate chains makes it suitable for studying sustained-release formulations and lipid-based drug delivery systems . Comparative studies with Lincomycin 2-Palmitate (monoester) enable structure-lipophilicity correlation analysis .

Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis

The deuterated analog (7-Epi-lincomycin 2,7-Dipalmitate-d62) serves as an internal standard for quantitative LC-MS/MS analysis of lincomycin palmitate prodrugs in biological matrices . The mass shift of +62 Da from deuterium labeling enables accurate quantification while maintaining identical chromatographic behavior to the unlabeled analyte .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Epi-lincomycin 2,7-Dipalmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.